3-Chloro-4-hydroxypyridin-2(1H)-one

Descripción

BenchChem offers high-quality 3-Chloro-4-hydroxypyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-hydroxypyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

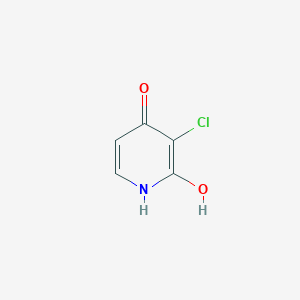

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSWPCDJFTTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715712 | |

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103792-81-0 | |

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the 2 Pyridone Core in Heterocyclic Chemistry

The 2-pyridone ring, a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in medicinal and synthetic chemistry. bldpharm.com Its significance stems from a combination of unique physicochemical properties and its role as a versatile pharmacophore. The 2-pyridone structure features a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam form being predominant in both solid and solution phases. parkwayscientific.com This structural feature is crucial to its function.

One of the key attributes of the 2-pyridone core is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). parkwayscientific.comcanbipharm.com This dual functionality allows it to form strong and specific interactions with biological targets like enzymes and receptors. Furthermore, the 2-pyridone scaffold is often used as a bioisostere—a substituent or group with similar physical or chemical properties that produce broadly similar biological effects—for amides, phenols, pyridines, and other heterocycles. parkwayscientific.com This mimicry enables medicinal chemists to fine-tune properties such as metabolic stability, water solubility, and lipophilicity to enhance the drug-like characteristics of a molecule. parkwayscientific.com

The utility of this scaffold is evidenced by the growing number of FDA-approved drugs containing the 2-pyridone motif, particularly as kinase inhibitors. parkwayscientific.com The broad spectrum of documented biological activities for 2-pyridone derivatives includes antimicrobial, antitumor, anti-inflammatory, and antiviral properties, solidifying its status as a critical building block in the development of novel therapeutics. bldpharm.comechemhub.com

Research Context of 3 Chloro 4 Hydroxypyridin 2 1h One As a Key Derivative

Within the vast family of pyridinone derivatives, 3-Chloro-4-hydroxypyridin-2(1H)-one (CAS No. 103792-81-0) is positioned as a key research chemical and building block. bldpharm.comparkwayscientific.comcanbipharm.comechemhub.com Its structure is a clear example of a substituted pyridinone, featuring both a chloro- and a hydroxy- group at key positions on the ring. These functional groups provide specific electronic properties and offer reactive handles for further synthetic modification.

While extensive published research focusing solely on the biological activities of this specific derivative is not widely available in public databases, its value lies in its potential as a precursor or intermediate in organic synthesis. fishersci.ca The presence of the chlorine atom at the 3-position and the hydroxyl group at the 4-position makes it a highly functionalized scaffold. The chlorine atom, for instance, can be a site for various nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

The 3-hydroxy-4-pyridone (HOPO) moiety, a core feature of this molecule's tautomeric form, is well-known for its excellent metal-chelating properties. nih.gov This ability has been successfully exploited in the design of agents for chelation therapy and as inhibitors for various metalloenzymes. nih.gov For example, the parent compound 3-hydroxy-4(1H)-pyridone (3,4-DHP) has been investigated for herbicidal, antifungal, and antioxidant activities. researchgate.net Therefore, 3-Chloro-4-hydroxypyridin-2(1H)-one serves as a valuable starting material for researchers aiming to synthesize more complex molecules that leverage the inherent properties of the hydroxypyridone core for applications in medicinal chemistry and materials science.

Table 1: Chemical Properties of 3-Chloro-4-hydroxypyridin-2(1H)-one

| Property | Value |

|---|---|

| CAS Number | 103792-81-0 |

| Molecular Formula | C5H4ClNO2 |

| Molecular Weight | 145.54 g/mol |

| Synonyms | 2(1H)-Pyridinone, 3-chloro-4-hydroxy-; 3-chloro-2,4-dihydroxypyridine |

This data is compiled from chemical supplier information. bldpharm.comchemnet.com

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Hydroxypyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the properties of 3-Chloro-4-hydroxypyridin-2(1H)-one at the atomic and electronic levels. These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used extensively to investigate pyridinone systems. ajchem-a.comnanobioletters.commdpi.com DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311G, are employed to determine the optimized molecular structures, energies, and electronic properties of molecules. ajchem-a.comnanobioletters.com For substituted pyridines, DFT calculations are crucial for elucidating the influence of substituents on the molecular framework and for calculating parameters like dipole moments and molecular electrostatic potential (MEP), which reveal information about charge distribution and potential sites for electrophilic and nucleophilic attack. ajchem-a.commdpi.commdpi.com Studies on related chlorinated hydroxypyridines have utilized DFT to compute optimized geometries and vibrational wavenumbers, showing good agreement with experimental data from FT-IR and FT-Raman spectroscopy. ijesit.comresearchgate.net These calculations provide a foundational understanding of the molecule's ground-state properties.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a rigorous framework for analyzing the structural and electronic properties of molecules like 3-Chloro-4-hydroxypyridin-2(1H)-one. These methods have been applied to study the tautomeric and conformational equilibria in chlorinated 2-hydroxypyridine (B17775) systems. nih.govresearchgate.net Such calculations are instrumental in determining the relative energies of different isomers and tautomers in the gas phase and in solution, offering a detailed picture of the molecule's potential energy surface. nih.gov For instance, ab initio calculations can precisely predict bond lengths, bond angles, and dihedral angles, which are essential for a definitive structural characterization. nih.gov

Tautomerism and Isomer Energetics

Pyridinones are well-known for existing in a tautomeric equilibrium between lactam (keto) and lactim (enol) forms. The position of this equilibrium is highly sensitive to the molecular environment and substitution pattern on the pyridine (B92270) ring.

The compound 3-Chloro-4-hydroxypyridin-2(1H)-one can exist in equilibrium between its lactam form (3-chloro-4-hydroxy-2-pyridone) and its lactim tautomer (3-chloro-2,4-dihydroxypyridine). Theoretical studies on a series of chlorinated 2-hydroxypyridines have shown that the position of the chlorine atom significantly influences the tautomeric balance. nih.govresearchgate.net For the 3-chloro substituted isomer, calculations indicate that while the lactim form is predominant in the gas phase, the lactam (C=O) form has a significant population. nih.govresearchgate.net This is in contrast to chlorination at other positions, such as 5 or 6, which more strongly stabilizes the lactim tautomer. nih.gov The relative stability of these tautomers is a critical determinant of the compound's chemical and physical properties.

| Tautomer/Isomer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Lactim (OHs) | syn-periplanar enol form | 0 (most stable) |

| Lactam (C=O) | keto form | ~4-8 |

| Lactim (OHa) | anti-periplanar enol form | >12 |

The surrounding solvent medium plays a pivotal role in shifting the tautomeric equilibrium. nih.gov Theoretical studies incorporating solvent effects, often using models like the Polarizable Continuum Model (PCM), demonstrate that the lactam tautomer is significantly stabilized in solution. nih.gov This stabilization is particularly pronounced in polar solvents. The increased polarity of the lactam form compared to the lactim form leads to stronger solute-solvent interactions, making the lactam the dominant species in many solutions. nih.gov This phenomenon is critical for understanding the behavior of 3-Chloro-4-hydroxypyridin-2(1H)-one in various chemical and biological environments.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.comnih.gov Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity and electron affinity. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

DFT calculations are commonly used to compute the energies of these frontier orbitals and other related quantum chemical descriptors. ijesit.comnih.gov For analogs like 3-bromo-2-hydroxypyridine, the HOMO-LUMO energy gap has been calculated to be approximately 5.4 eV, indicating significant stability. mdpi.com The analysis of the HOMO and LUMO electron density distributions can identify the regions of the molecule most likely to participate in electron donation and acceptance, respectively. mdpi.com

| Parameter | Symbol | Typical Calculated Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.88 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.48 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 5.40 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | 4.18 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness | η | 2.70 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 0.37 | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index | ω | 3.22 | Measures the energy stabilization when accepting electrons. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer dynamic and interactive ways to study 3-Chloro-4-hydroxypyridin-2(1H)-one. These methods are crucial for drug design and understanding complex biological interactions.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For derivatives of the hydroxypyridinone scaffold, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. Studies on various 3-hydroxypyridine-4-one derivatives have shown their potential as inhibitors for enzymes like acetylcholinesterase, a target in Alzheimer's disease treatment. nih.gov Docking analyses of these compounds reveal key interactions, such as hydrogen bonds and π-cation interactions, within the enzyme's active site. nih.gov Similarly, docking studies on other pyridinone derivatives have indicated that modifications to the core structure, such as the addition of a thiourea (B124793) fragment, can enhance affinity for specific protein targets, suggesting potential antithrombotic activity. d-nb.info

Table 1: Summary of Molecular Docking Findings for Hydroxypyridinone Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Potential Application | Citation |

|---|---|---|---|---|

| 3-Hydroxypyridine-4-one Derivatives | Acetylcholinesterase (AChE) | Hydrophobic interactions, π-cation interactions | Alzheimer's Disease | nih.gov |

| 3-Aminopyridine-2(1H)-one Derivatives | Thrombin Receptor | Increased affinity with thiourea fragment | Antithrombotic | d-nb.info |

This table is based on findings for derivatives of the core pyridinone structure.

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the conformational flexibility of the molecule. For a novel 3-hydroxypyridine-4-one derivative designed as an acetylcholinesterase inhibitor, MD simulations showed minimal structural changes in the active site residues upon binding, indicating a stable interaction. nih.gov The analysis of the root-mean-square deviation (RMSD) during the simulation helps confirm the stability of the binding pose. nih.gov Such simulations are crucial for understanding the dynamic behavior of the compound and its target, which static docking models cannot fully capture. nih.govnih.gov

The Electrostatic Potential (ESP) map is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule. researchgate.net It helps predict how a molecule will interact with other molecules, particularly in biological systems. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to attracting positively charged species, while regions of positive potential (blue) are electron-poor and attract negative charges.

For 3-Chloro-4-hydroxypyridin-2(1H)-one, the ESP map would show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the electronegative chlorine atom. These areas represent likely sites for hydrogen bonding and other electrostatic interactions. Conversely, positive potential would be concentrated around the hydrogen atoms of the N-H and O-H groups, making them hydrogen bond donors.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing more potent and specific drugs. d-nb.infonih.gov These analyses aim to correlate the chemical structure of a series of compounds with their biological activity.

QSAR studies on antimicrobial 3-hydroxypyridine-4-one derivatives have revealed that topological parameters are significant for their activity against pathogens like S. aureus and C. albicans. nih.gov In another study on 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives as fatty acid synthase inhibitors, QSAR models indicated that the inhibitory activity is dependent on the electronic distribution within the compounds. nih.gov These models, often built using methods like Partial Least Squares (PLS), use various molecular descriptors to predict the activity of new compounds. nih.govnih.gov For the 3-Chloro-4-hydroxypyridin-2(1H)-one scaffold, SAR and QSAR would involve synthesizing and testing a series of analogues to determine how modifications at different positions on the pyridinone ring affect a specific biological activity.

Table 2: Examples of Descriptors Used in QSAR Studies of Pyridinone-like Scaffolds

| Descriptor Type | Example Descriptors | Information Provided | Citation |

|---|---|---|---|

| Topological | Wiener Index, Balaban Index | Describes molecular size, shape, and branching. | nih.govnih.gov |

| Electronic | Dipole Moment, Partial Charges | Describes the electronic distribution and polarity of the molecule. | nih.gov |

| Geometrical | Molecular Surface Area, Volume | Describes the 3D shape and size of the molecule. | nih.gov |

This table represents typical descriptors used in QSAR studies for this class of compounds.

Biological Activities and Medicinal Chemistry Applications of 3 Chloro 4 Hydroxypyridin 2 1h One Derivatives

Broad-Spectrum Pharmacological Potentials

Derivatives of the 3-hydroxypyridinone scaffold have demonstrated a wide range of biological activities, positioning them as promising candidates for further drug development.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Research into the antimicrobial properties of 3-hydroxypyridin-4-one and 3-hydroxypyran-4-one derivatives has been the subject of quantitative structure-antimicrobial activity relationship (QSAR) studies. nih.gov These studies aim to correlate the structural features of the compounds with their activity against various pathogens. The results of these analyses have indicated that topological parameters play a crucial role in the antimicrobial efficacy of these compounds against Staphylococcus aureus and Candida albicans. nih.gov

While specific data for 3-Chloro-4-hydroxypyridin-2(1H)-one is limited, the broader class of substituted hydroxyapatites has shown antibacterial and antifungal properties. nih.gov For instance, hydroxyapatites doped with zinc ions have demonstrated an inhibitory effect on the development of bacteria and fungi, including E. coli, S. aureus, and C. albicans. nih.gov Similarly, novel N-substituted sulfonamides derived from 4-hydroxycoumarin (B602359) have exhibited significant antibacterial and antifungal activities against a range of pathogens. nih.gov

Table 1: Antimicrobial Activity of Related Hydroxypyridinone and Other Heterocyclic Derivatives

| Compound/Material | Target Organism(s) | Observed Effect | Reference |

| 3-Hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives | Staphylococcus aureus, Candida albicans | Topological parameters significantly influence antimicrobial activity | nih.gov |

| Zinc-doped hydroxyapatites | E. coli, S. aureus, C. albicans | Inhibition of bacterial and fungal growth | nih.gov |

| N-substituted sulfonamides from 4-hydroxycoumarin | Gram-negative and Gram-positive bacteria, various fungi | Significant antibacterial and antifungal activity | nih.gov |

Antiviral Activities (e.g., HIV-1, HBV, Influenza Endonuclease Inhibition)

A significant finding in the antiviral potential of this class of compounds is the identification of 5-chloro-3-hydroxypyridin-2(1H)-one, a close structural analog of the subject compound, as a bimetal chelating ligand at the active site of the influenza A endonuclease enzyme. nih.gov This interaction is critical for the inhibition of the enzyme's activity. Subsequent studies on phenyl-substituted 3-hydroxypyridin-2(1H)-one compounds have led to the development of potent inhibitors of influenza A endonuclease, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The structure-activity relationship (SAR) and binding mode of these compounds provide a strong foundation for designing new anti-influenza drugs. nih.gov

While direct evidence for 3-Chloro-4-hydroxypyridin-2(1H)-one's activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) is not available, related heterocyclic structures have shown promise. For instance, 2,4(1H,3H)-pyrimidinedione (PYD) derivatives have been identified as highly potent dual-acting inhibitors of both HIV-1 and HIV-2. nih.gov These compounds can target both virus entry and reverse transcription. Furthermore, certain drugs approved for HIV treatment, which are nucleoside reverse transcriptase inhibitors, also exhibit anti-HBV activity. nih.gov Research into cyclophilin inhibitors has also shown that they can interfere with both HBV and HIV replication. nih.gov

Table 2: Antiviral Activity of 3-Hydroxypyridin-2-one Analogs and Related Compounds

| Compound | Virus Target | Mechanism/Activity | IC50/EC50 | Reference |

| 5-Chloro-3-hydroxypyridin-2(1H)-one | Influenza A | Endonuclease inhibitor | Not specified | nih.gov |

| Phenyl substituted 3-hydroxypyridin-2(1H)-one derivatives | Influenza A | Endonuclease inhibitor | 11 nM and 23 nM for most potent compounds | nih.gov |

| 2,4(1H,3H)-pyrimidinedione (PYD) derivatives | HIV-1, HIV-2 | Dual-acting: entry and reverse transcription inhibition | 0.6 to 2 nM (HIV-1) | nih.gov |

| Cyclophilin inhibitors | HIV, HBV | Interference with viral replication | Not specified | nih.gov |

Antitumor and Antiproliferative Effects

The antitumor potential of compounds structurally related to 3-Chloro-4-hydroxypyridin-2(1H)-one has been investigated. For example, derivatives of 3-chloro-4-(3-hydroxyanilino)-2,5-dihydropyrrole-2,5-dione have been shown to suppress the growth of some cancer cell lines with high potency. researchgate.net Specifically, 1-(2,3-dichlorophenyl)-3-chloro-4-(3-hydroxyanilino)-2,5-dihydro-1H-2,5-pyrroledione and 1-benzyl-3-(3-hydroxyanilino)-4-phenylsulfanyl-2,5-dihydro-1H-2,5-pyrroledione exhibited GI50 values of less than 0.5 x 10-7 M and 10-8 M, respectively. researchgate.net

Furthermore, novel tripentone analogs, which feature a fused azaindole system, have demonstrated significant cytotoxicity against human colorectal carcinoma (HCT-116) and human breast cancer (MCF-7) cell lines. nih.gov The most active derivative in this series displayed GI50 values of 4.25 µM and 20.73 µM for HCT-116 and MCF-7 cells, respectively. nih.gov Additionally, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules, have been synthesized and screened for anticancer activity, with some compounds showing high levels of antimitotic activity. mdpi.com

Table 3: Antiproliferative Activity of Related Heterocyclic Compounds

| Compound/Derivative | Cancer Cell Line(s) | GI50/Activity | Reference |

| 1-(2,3-dichlorophenyl)-3-chloro-4-(3-hydroxyanilino)-2,5-dihydropyrrole-2,5-dione | Various cancer cell lines | < 0.5 x 10-7 M | researchgate.net |

| 1-benzyl-3-(3-hydroxyanilino)-4-phenylsulfanyl-2,5-dihydro-1H-2,5-pyrroledione | Various cancer cell lines | 10-8 M | researchgate.net |

| Tripentone analog | HCT-116, MCF-7 | 4.25 µM, 20.73 µM | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI60 cell lines panel | Mean GI50/TGI of 1.57/13.3 μM for most active compound | mdpi.com |

Anti-inflammatory and Immunomodulatory Research

Derivatives of 3-hydroxypyridine (B118123) have been investigated for their anti-inflammatory properties. These compounds are known to act as iron chelators, and this activity is believed to be a key mechanism behind their anti-inflammatory effects. rjeid.com Iron is an essential cofactor for enzymes like cyclooxygenase and lipoxygenase, which are critical in the inflammatory pathway. rjeid.com By chelating iron, these compounds can inhibit the synthesis of pro-inflammatory prostanoids and the generation of toxic free radicals. rjeid.com

Research has also explored the neuroprotective effects of chemical constituents from the leaves of Euonymus hamiltonianus Wall., which were found to have inhibitory effects on nitric oxide production and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein in LPS-stimulated microglial cells. mdpi.com Furthermore, a synthesized pyrazole (B372694) derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory properties in microglial cells. nih.gov

Neuroprotective Potential

The neuroprotective potential of 3-hydroxypyridine derivatives has been explored in various studies. These compounds are often investigated for their antioxidant and anti-apoptotic properties, which are crucial for protecting neuronal cells from damage. In clinical practice, antioxidant drugs based on 3-hydroxypyridine are utilized in the treatment of cerebrovascular diseases due to their ability to inhibit lipid peroxidation and increase the activity of antioxidant enzymes. rjeid.com

Studies on a hemorrhagic stroke model in rats have shown that derivatives of 3-hydroxypyridine and human erythropoietin exhibit a neuroprotective effect, leading to a more rapid decrease in the size of perifocal edema and less damage to neurons. rjeid.com Another study on a dihydropyridine (B1217469) derivative, CV-159, demonstrated significant protection against delayed neuronal death in the hippocampus after transient forebrain ischemia. nih.gov This effect is thought to be mediated by both blocking L-type Ca2+ channels and inhibiting calmodulin-dependent functions. nih.gov Additionally, taurine (B1682933) and 3-hydroxypyridine derivatives have shown neuroprotective effects in an intracerebral hemorrhage model in rats, manifested by a lower severity of neurological disorders and accelerated hemorrhage resolution. rrpharmacology.ru

Targeted Biological Mechanisms

The diverse biological activities of 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives and related compounds stem from their ability to interact with specific biological targets. A prominent mechanism is the chelation of metal ions, particularly iron, which is crucial for the function of various enzymes involved in inflammation and viral replication. nih.govrjeid.com For instance, the inhibition of influenza A endonuclease is achieved through the chelation of two metal ions at the enzyme's active site. nih.gov

In the context of cancer, these compounds can induce apoptosis and alter the cell cycle. nih.gov The antiproliferative activity of some derivatives is suggested to be tumor-cell specific, with minimal effects on normal cells. nih.gov The anti-inflammatory effects are largely attributed to the inhibition of key enzymes in the inflammatory cascade, such as COX and iNOS, often as a consequence of iron chelation or direct enzyme inhibition. rjeid.commdpi.com The neuroprotective effects are linked to antioxidant properties, inhibition of lipid peroxidation, and modulation of calcium channels and calmodulin-dependent pathways. rjeid.comnih.gov

Enzyme Inhibition Studies

The hydroxypyridinone core is a key pharmacophore that enables the inhibition of various metalloenzymes, along with other enzyme classes. Derivatives of this scaffold have been investigated for their inhibitory potential against several key enzymatic targets.

Influenza PA Endonuclease: A critical breakthrough in the development of new anti-influenza agents came from a fragment screening campaign that identified 5-chloro-3-hydroxypyridin-2(1H)-one as a bimetal chelating ligand at the active site of the influenza A endonuclease enzyme. nih.govnih.govacs.org This enzyme is essential for viral replication, making it a prime target for antiviral drugs. Building on this initial discovery, further studies on phenyl-substituted 3-hydroxypyridin-2(1H)-one derivatives have yielded highly potent inhibitors. nih.gov For instance, certain 5,6-phenyl substituted analogues demonstrated IC50 values in the nanomolar range, with some of the most potent compounds exhibiting IC50 values of 11 nM and 23 nM. nih.govresearchgate.net The mechanism of action involves the chelation of two metal ions within the enzyme's active site, effectively blocking its function. nih.gov Related structures, such as 3-hydroxyquinolin-2(1H)-ones, have also been developed based on this scaffold, with 6- and 7-(p-fluorophenyl) derivatives showing significant potency. researchgate.netnih.gov

Tyrosinase: Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating skin hyperpigmentation. rsc.orgnih.gov Structurally related 3-hydroxypyridin-4-one derivatives bearing benzohydrazide (B10538) groups have shown promising tyrosinase inhibitory effects, with IC50 values ranging from 25.29 to 64.13 μM. rsc.org Kinetic studies revealed that the most potent of these compounds acts as a competitive inhibitor. rsc.org Furthermore, a series of 3-hydroxyquinolin-2(1H)-one derivatives, developed based on the structure of a known tyrosinase inhibitor, also displayed significant activity. nih.gov Four derivatives from this series inhibited tyrosinase with IC50 values below 6.11 μM, and the most effective compound had an IC50 of 2.52 μM. nih.gov

α-Amylase: As a target for managing type 2 diabetes, α-amylase inhibitors slow the digestion of carbohydrates. A library of novel pyridone derivatives was synthesized and evaluated for this activity. nih.govresearchgate.net Many of the tested compounds showed more promising inhibitory potential against α-amylase than the standard drug, acarbose (B1664774) (IC50 = 14.87 ± 0.16 µM). nih.gov The most potent compound against α-amylase in the series was identified as compound 13 , with an IC50 value of 9.20 ± 0.14 µM. nih.gov

HIV-1 Integrase: HIV-1 integrase (IN) is a crucial enzyme for retroviral replication, and its inhibition is a key component of antiretroviral therapy. nih.gov While direct studies on 3-chloro-4-hydroxypyridin-2(1H)-one are limited, related scaffolds have shown significant promise. A library of 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-one derivatives, which are structurally related fused ring systems, showed remarkable and selective potency against HIV-1 IN. nih.gov The activity of these compounds is linked to their ability to chelate divalent metal ions in the enzyme's active site, a mechanistic feature they share with influenza endonuclease inhibitors. nih.gov

Monoamine Oxidase B (MAO-B): Selective MAO-B inhibitors are valuable for treating neurodegenerative conditions like Parkinson's disease. mdpi.com While not direct pyridinone derivatives, pyridazinone derivatives, which are aza-analogs, have been explored as MAO-B inhibitors. A series of 24 pyridazinobenzylpiperidine derivatives were synthesized, with most showing higher selectivity for MAO-B over MAO-A. mdpi.com Notably, compound S5 , a 3-chloro substituted derivative, was the most potent, with an IC50 value of 0.203 μM for MAO-B and a high selectivity index. mdpi.com

Table 1: Enzyme Inhibition by 3-Hydroxypyridin-2(1H)-one and its Derivatives

| Enzyme Target | Derivative Class | Most Potent Compound | IC50 Value | Citation |

|---|---|---|---|---|

| Influenza PA Endonuclease | 5,6-Phenyl substituted 3-hydroxypyridin-2(1H)-one | Compound 16 | 11 nM | nih.govresearchgate.net |

| Tyrosinase | 3-Hydroxyquinolin-2(1H)-one derivative | Not specified | 2.52 µM | nih.gov |

| α-Amylase | Substituted Pyridone | Compound 13 | 9.20 ± 0.14 µM | nih.gov |

| HIV-1 Integrase | 1-Hydroxypyrido[2,3-d]pyrimidin-2(1H)-one | Compound IIA-2 | 0.92 µM (EC50) | nih.gov |

| MAO-B | Pyridazinobenzylpiperidine | Compound S5 (3-Chloro) | 0.203 µM | mdpi.com |

Metal Chelation Properties and Therapeutic Implications

Hydroxypyridinones are renowned as excellent metal chelating agents, with a high affinity for hard metal ions like iron(III) and copper(II). nih.govsemanticscholar.org This property is central to many of their biological activities. The 3-hydroxy-2-pyridinone and the isomeric 3-hydroxy-4-pyridinone scaffolds both form stable five-membered chelate rings with metal ions through their vicinal oxygen atoms. rsc.org

The ability to sequester iron is particularly significant. Deferiprone (B1670187), a well-known 1,2-dimethyl-3-hydroxypyridin-4-one, is an orally active drug used for treating iron overload. semanticscholar.org The high affinity and selectivity of the hydroxypyridinone core for iron make it a valuable component in designing agents to manage conditions associated with excess iron. nih.gov

Similarly, these compounds effectively chelate copper. Studies on 1,2-dimethyl-3-hydroxypyridine-4-one and its diethyl analog show that they form stable, tetracoordinate 2:1 complexes with Cu(II) at physiological pH. nih.gov Research indicates that under conditions where metal hydrolysis is a factor, copper can displace iron from these chelators, a property with important physiological implications. nih.gov

The therapeutic relevance of this metal-chelating ability is most evident in the inhibition of metalloenzymes. As discussed, the inhibition of influenza PA endonuclease by 5-chloro-3-hydroxypyridin-2(1H)-one and its derivatives is achieved by chelating the two metal ions in the enzyme's catalytic core, thereby inactivating it. nih.govnih.gov This mechanism is also the basis for the inhibition of HIV-1 integrase by related heterocyclic compounds. nih.gov

Quorum Sensing Inhibition in Pathogenic Bacteria

Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govacs.org Interfering with QS is a promising anti-virulence strategy to combat pathogenic bacteria. P. aeruginosa has a complex QS network, including the pqs system, which utilizes 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) as a signaling molecule. researchgate.net

Research has shown that derivatives of the isomeric 3-hydroxypyridin-4(1H)-one scaffold can act as inhibitors of the pqs quorum sensing system in P. aeruginosa. nih.gov By targeting this pathway, these compounds can attenuate the production of key virulence factors and reduce the pathogen's resistance to antibiotics. nih.gov This anti-QS activity highlights another therapeutic avenue for hydroxypyridinone-based compounds in the fight against bacterial infections.

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds that possess both metal-chelating and free-radical scavenging abilities are of great interest. While many classic iron chelators like deferiprone lack significant radical scavenging activity, newer hydroxypyridinone derivatives have been specifically designed to possess this dual functionality. rsc.org

A series of ortho-hydroxypyridine-4-ones were synthesized and evaluated for their antioxidant properties. nih.gov In DPPH free radical scavenging assays, certain N(1)-H hydroxypyridinones were identified as the most effective radical scavengers. nih.gov These compounds were also shown to be potent scavengers of hydrogen peroxide. nih.gov The antioxidant activity of such compounds is often attributed to a combination of their ability to chelate iron, which prevents it from participating in the generation of ROS via Fenton chemistry, and their capacity to directly neutralize free radicals. rsc.org The presence of a labile hydrogen atom on the molecule allows it to donate a hydrogen atom to scavenge radicals like DPPH•. researchgate.netsemanticscholar.org

Interaction with Specific Molecular Targets and Pathways

The biological effects of 3-chloro-4-hydroxypyridin-2(1H)-one derivatives are rooted in their precise interactions with specific molecular targets. The most clearly elucidated interaction is with metalloenzymes, where the hydroxypyridinone scaffold acts as a bidentate chelator.

Influenza PA Endonuclease: The primary target is the bimetallic active site of the influenza PA endonuclease. X-ray crystallography has shown that 5-chloro-3-hydroxypyridin-2(1H)-one and its phenyl-substituted derivatives bind directly to the two manganese or magnesium ions in the catalytic center, preventing the "cap-snatching" mechanism required for viral transcription. nih.govnih.govelsevierpure.com

Quorum Sensing Receptors: In P. aeruginosa, 3-hydroxypyridin-4(1H)-one derivatives are proposed to interact with components of the pqs signaling pathway, likely the PqsR receptor, to disrupt quorum sensing. nih.gov

Metal Ion Homeostasis: Beyond specific enzyme targets, these compounds interact directly with pools of biological metal ions, particularly iron and copper. This interaction has therapeutic implications for metal overload diseases and can modulate pathways affected by metal-dependent oxidative stress. nih.govsemanticscholar.org

Design and Development in Medicinal Chemistry

Scaffold Optimization and Lead Compound Identification

The 3-hydroxypyridin-2(1H)-one scaffold has proven to be an excellent starting point for drug discovery, amenable to optimization for enhanced potency and selectivity.

The development of influenza PA endonuclease inhibitors serves as a prime example of successful lead identification and optimization. The journey began with the identification of 5-chloro-3-hydroxypyridin-2(1H)-one as a moderately active "fragment" hit from a screening library. nih.govacs.org This initial lead, with its validated bimetal chelation mechanism, provided a clear blueprint for rational drug design.

Subsequent medicinal chemistry efforts focused on scaffold optimization. Structure-activity relationship (SAR) studies explored the impact of various substituents on the pyridinone ring. It was discovered that adding phenyl groups at the 5- and 6-positions of the 3-hydroxypyridin-2(1H)-one core dramatically enhanced inhibitory potency. researchgate.net This optimization led to the identification of lead compounds with IC50 values plummeting from the micromolar range of the initial fragment to the low nanomolar range (e.g., 11 nM). nih.govelsevierpure.com This strategic optimization, guided by structural biology and iterative chemical synthesis, exemplifies how a simple scaffold can be elaborated into a series of highly potent drug candidates.

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. The 3-Chloro-4-hydroxypyridin-2(1H)-one core offers a unique template for such modifications, enabling chemists to fine-tune a molecule's size, shape, electronic distribution, and hydrogen bonding capacity to enhance its biological activity, selectivity, and pharmacokinetic profile.

The pyridinone ring itself can act as a bioisostere for other cyclic structures, such as phenol (B47542) or pyrimidine (B1678525) rings, which are common in bioactive molecules. The presence of the chloro, hydroxyl, and carbonyl groups provides multiple points for modification. For instance, the chlorine atom, a classical bioisostere for a methyl group or other halogens, can influence the compound's lipophilicity and metabolic stability. Strategic replacement of this halogen can lead to derivatives with improved properties.

Research in this area has explored how modifications to the 3-Chloro-4-hydroxypyridin-2(1H)-one scaffold can impact biological activity. For example, in the development of inhibitors for various enzymes, the pyridinone moiety can mimic the interactions of a native substrate or cofactor. The ability to systematically alter the substituents on the pyridinone ring allows for a detailed exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective drug candidates.

Multi-Target-Directed Ligand (MTDL) Strategies

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex multifactorial diseases like neurodegenerative disorders or cancer. This has led to the rise of multi-target-directed ligand (MTDL) design, which aims to create a single molecule that can modulate multiple biological targets simultaneously. The 3-Chloro-4-hydroxypyridin-2(1H)-one scaffold is well-suited for the development of MTDLs due to its capacity to incorporate various pharmacophoric elements.

Derivatives of 3-hydroxy-4-pyridinones, a class that includes the chloro-substituted compound of interest, have been investigated as MTDLs for conditions such as Alzheimer's disease. These compounds can be designed to chelate metal ions, a process implicated in the aggregation of amyloid-beta plaques, while also possessing antioxidant properties to combat oxidative stress, another key factor in neurodegeneration.

The general strategy involves linking the 3-Chloro-4-hydroxypyridin-2(1H)-one core, which can serve as the metal-chelating or hydrogen-bonding unit, to other pharmacophores that target different pathways. For instance, it could be combined with a fragment that inhibits a specific enzyme or blocks a receptor involved in the disease process. This modular approach allows for the creation of a diverse library of MTDLs with tailored polypharmacology. While specific examples focusing solely on the 3-chloro derivative are not extensively documented in publicly available literature, the principles applied to the broader class of 3-hydroxy-4-pyridinones are directly applicable.

Development of Nonpeptidic Mimics

A significant challenge in drug development is the poor pharmacokinetic properties of peptide-based drugs, such as low oral bioavailability and rapid degradation. To overcome these limitations, medicinal chemists develop nonpeptidic mimics, which are small molecules that reproduce the biological activity of a peptide by mimicking the spatial arrangement of key amino acid residues.

The rigid and functionalized scaffold of 3-Chloro-4-hydroxypyridin-2(1H)-one provides an excellent starting point for the design of such peptidomimetics. The defined stereochemistry and the presence of multiple functional groups on the pyridinone ring allow for the precise positioning of substituents that can mimic the side chains of amino acids involved in critical protein-protein or peptide-receptor interactions.

Potential Applications Beyond Traditional Medicinal Chemistry for 3 Chloro 4 Hydroxypyridin 2 1h One

Material Science Research Directions

The exploration of pyridin-2(1H)-one derivatives in material science is a growing field, driven by their capacity to form structured molecular assemblies and their utility as versatile synthetic building blocks. Research into related compounds highlights potential avenues for 3-Chloro-4-hydroxypyridin-2(1H)-one.

One key area is crystal engineering, where the principles of molecular self-assembly are used to design materials with specific properties. mdpi.com The functional groups on the 3-Chloro-4-hydroxypyridin-2(1H)-one ring—specifically the chloro, hydroxyl, and amide-like keto groups—offer multiple points for forming robust intermolecular interactions like hydrogen bonds. For instance, studies on the related molecule 3-chloro-4-hydroxyphenylacetic acid have shown its ability to form salts with various amines, creating extended crystalline networks through N-H···O and O-H···O hydrogen bonds. mdpi.com This capacity for forming ordered structures is fundamental for developing new materials with tailored optical, electronic, or mechanical properties.

Furthermore, the pyridinone core is a "privileged structure" that can be elaborated into more complex molecules. researchgate.netmdpi.com Synthetic programs targeting kinase inhibitors have developed library-style processes to create diverse 3,4-disubstituted pyridine-2(1H)-ones. beilstein-journals.org These synthetic methodologies, which often involve overcoming challenges in route scouting and optimization, provide a toolbox for creating novel pyridinone-based polymers or functional materials. beilstein-journals.org For example, the synthesis of 3,4-dihydropyridone derivatives for use as dyes on polyester (B1180765) fabrics demonstrates a direct application in material science. mdpi.com

| Research Direction | Key Underlying Principle | Potential Application | Relevant Findings |

|---|---|---|---|

| Crystal Engineering | Formation of predictable intermolecular interactions (e.g., hydrogen bonds). | Development of novel crystalline materials with specific optical or electronic properties. | Related compounds form extended networks via N-H···O and O-H···O heterosynthons. mdpi.com |

| Polymer Chemistry | Use of the pyridinone as a monomer or functional building block. | Creation of functional polymers with unique thermal or conductive properties. | The 3,4-DHPo moiety serves as a key scaffold for attaching other chemical groups. mdpi.com |

| Functional Dyes | The chromophoric nature of the pyridone ring system. | Development of specialized dyes for textiles or other materials. | Substituted pyridones have been successfully used for dyeing polyester fabrics. mdpi.com |

Analytical Chemistry Applications and Reagent Development

In analytical chemistry, 3-Chloro-4-hydroxypyridin-2(1H)-one and its derivatives could serve as specialized reagents or be the target of new analytical methods. The development of synthetic routes for complex pyridinones has necessitated advanced analytical techniques to monitor reaction progress and identify intermediates. beilstein-journals.org

The identification and quantification of such compounds and their metabolites rely on a suite of powerful analytical tools. As seen in studies of other complex heterocyclic molecules like hydroxychloroquine (B89500), a combination of High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, tandem Mass Spectrometry (HPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and kinetic studies. nih.gov These methods would be directly applicable to investigating the reactions and degradation of 3-Chloro-4-hydroxypyridin-2(1H)-one.

Furthermore, the pyridinone structure itself could be leveraged for reagent development. The hydroxyl and keto groups are capable of acting as chelating agents for metal ions. This property could be exploited to create new colorimetric sensors or titration indicators for specific metals. The synthesis of (substituted phenylazo)-pyridones, which function as yellow dyes, illustrates how the pyridone core can be modified to create compounds with specific spectrophotometric properties useful in analytical applications. mdpi.com

Agricultural Chemistry Applications (e.g., Herbicides, Fungicides)

The pyridinone ring is a core component in a number of agrochemicals. While direct data on 3-Chloro-4-hydroxypyridin-2(1H)-one is limited, the structure shares features with known active compounds. For example, the pesticide properties database includes the related compound 3-chloro-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone, indicating that this chemical class has relevance in the agricultural sector. herts.ac.uk

The principles of crystal engineering are also highly relevant to the agrochemical industry, where they can be used to improve the physical properties of active ingredients, such as the solubility of a herbicide. mdpi.com The ability of pyridinones to form salts and co-crystals could be a valuable strategy for formulating new and more effective agricultural products based on the 3-Chloro-4-hydroxypyridin-2(1H)-one scaffold. Moreover, the fungicide chlorothalonil (B1668833), a polychlorinated molecule, demonstrates the utility of chlorinated aromatic systems in controlling fungal diseases on a wide variety of crops. researchgate.net This suggests that the chloro-substitution on the pyridinone ring could contribute to potential biocidal activity.

Environmental Fate and Degradation Studies

Understanding the environmental fate of a chemical is critical, particularly for compounds with potential agricultural applications. The degradation of 3-Chloro-4-hydroxypyridin-2(1H)-one in the environment would likely proceed through a combination of abiotic and biotic pathways.

Studies on other heterocyclic compounds provide a framework for predicting its behavior. For many organic pollutants in surface waters, photolysis (degradation by sunlight) is a major abiotic degradation process. nih.gov The rate of photolytic degradation is often highly dependent on pH and the presence of other substances in the water, such as humic acids or metal ions, which can act as photosensitizers. nih.gov For instance, the fungicide chlorothalonil is known to undergo direct photolysis in water. researchgate.net Given its aromatic structure, 3-Chloro-4-hydroxypyridin-2(1H)-one would also be expected to absorb UV light and be susceptible to photodegradation.

Hydrolysis is another key abiotic process that can lead to the degradation of chemicals in the environment. The stability of a compound to hydrolysis is often pH-dependent. For chlorothalonil, hydrolysis is slow at acidic and neutral pH (pH 5 and 7) but increases significantly under basic conditions (pH 9), yielding products like 3-cyano-2,4,5,6-tetrachlorobenzamide and 4-hydroxyl-2,5,6-trichloroisophthalonitrile. researchgate.net Similarly, the degradation of hydroxychloroquine is substantially faster at higher pH values. nih.gov It is therefore probable that the hydrolysis of 3-Chloro-4-hydroxypyridin-2(1H)-one would also be accelerated in alkaline aquatic environments.

| Pathway | Description | Influencing Factors | Example from Related Compounds |

|---|---|---|---|

| Abiotic Photolysis | Degradation caused by exposure to sunlight in surface waters. | pH, presence of humic acids, nitrate, iron(III). | Hydroxychloroquine degradation is faster at higher pH. nih.gov Chlorothalonil undergoes direct photolysis. researchgate.net |

| Abiotic Hydrolysis | Chemical breakdown in the presence of water. | Highly dependent on pH. | Chlorothalonil is stable at pH 5-7 but degrades at pH 9. researchgate.net |

| Microbial Metabolism | Biodegradation by microorganisms in soil and water. | Presence of specific microbial species and enzymes (e.g., hydroxylases, dioxygenases). | Agrobacterium sp. hydroxylates the pyridine (B92270) ring. nih.govArthrobacter sp. degrades chlorinated phenols. nih.gov |

The ultimate fate of many organic compounds in soil and water is determined by microbial metabolism. Microorganisms have evolved diverse enzymatic pathways to break down complex chemical structures. For the pyridine ring, a common initial step is hydroxylation. For example, an Agrobacterium species has been shown to degrade 4-hydroxypyridine (B47283) by first hydroxylating it to form pyridine-3,4-diol, a reaction catalyzed by the enzyme 4-hydroxypyridine-3-hydroxylase. nih.gov This initial oxidative step makes the ring more susceptible to subsequent cleavage.

The presence of a chlorine atom introduces another layer of complexity. Studies on the degradation of chlorinated aromatic compounds, such as 2-chloro-4-nitrophenol (B164951) by Arthrobacter sp., show that microbes can utilize these compounds as a sole source of carbon and energy. nih.gov The degradation pathway often involves the initial removal or modification of the substituents, followed by ring cleavage. In the case of 2-chloro-4-nitrophenol, the pathway proceeds through the formation of chlorohydroquinone, which is then cleaved by a dioxygenase enzyme. nih.gov It is plausible that soil and water microbes could degrade 3-Chloro-4-hydroxypyridin-2(1H)-one through similar pathways involving initial hydroxylation and eventual ring opening.

Future Research Directions and Challenges

Bridging Advanced Computational Predictions with Experimental Validation

A significant future direction lies in the synergy between computational modeling and experimental validation to precisely predict and understand the properties of 3-Chloro-4-hydroxypyridin-2(1H)-one and its derivatives. While computational methods like Density Functional Theory (DFT) have been employed to study the structural and electronic properties of related pyridinone compounds, a dedicated and comprehensive computational analysis of 3-Chloro-4-hydroxypyridin-2(1H)-one is a crucial next step. nih.govrsc.orgresearchgate.net

Future research should focus on:

Predictive Modeling: Utilizing advanced computational techniques to predict the physicochemical properties, reactivity, and biological activity of novel derivatives of 3-Chloro-4-hydroxypyridin-2(1H)-one. This can guide the synthesis of new compounds with desired characteristics.

Spectroscopic Correlation: Performing detailed theoretical calculations of spectroscopic data (e.g., NMR, IR, Raman) and comparing them with experimental results to validate the computational models and gain deeper insights into the molecular structure and bonding. nih.govdergipark.org.tr

Crystal Structure Prediction: Employing computational methods to predict the crystal packing and solid-state properties of 3-Chloro-4-hydroxypyridin-2(1H)-one and its derivatives, which is vital for understanding their physical properties and for the design of solid dosage forms. Experimental validation through X-ray crystallography will be essential to confirm these predictions. researchgate.net

The primary challenge in this area is ensuring the accuracy of computational models, which often require significant computational resources and careful benchmarking against experimental data. The tautomeric nature of hydroxypyridinones also presents a computational challenge in accurately predicting the most stable form in different environments. nih.gov

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally friendly synthetic methods for 3-Chloro-4-hydroxypyridin-2(1H)-one and its derivatives is a critical area of future research. Current synthetic strategies for pyridinones can be multi-step and may involve harsh reaction conditions. rsc.org The principles of green chemistry offer a framework for developing more sustainable alternatives. rasayanjournal.co.innih.gov

Key areas for exploration include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of functionalized pyridinones. rasayanjournal.co.innih.gov

One-Pot Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react sequentially to form the desired product, minimizing the need for purification of intermediates and reducing waste. nih.gov

Green Solvents and Catalysts: Exploring the use of environmentally benign solvents, such as water or ethanol, and developing reusable catalysts to minimize the environmental impact of the synthesis. scielo.org.mx

A major challenge will be to develop synthetic routes that are not only sustainable but also versatile enough to allow for the introduction of a wide range of functional groups onto the 3-Chloro-4-hydroxypyridin-2(1H)-one scaffold, thus enabling the creation of diverse chemical libraries for biological screening.

Below is a table summarizing various synthetic approaches for pyridinone derivatives, highlighting the potential for sustainable methodologies.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Reflux | - | Ethanol | 6-9 h | 71-88% | nih.gov |

| Microwave Irradiation | - | Ethanol | 2-7 min | 82-94% | nih.gov |

| Infrared Irradiation | H2SO4 | Ethanol | Not Specified | Good | scielo.org.mx |

| One-Pot Multicomponent | SiO2-Pr-SO3H | Solvent-free | Not Specified | 78-93% | fishersci.at |

| Conventional Synthesis | - | Acetic Acid | Not Specified | Moderate to High | mdpi.com |

Deepening Understanding of Mechanism of Action in Complex Biological Systems

The hydroxypyridinone scaffold is well-known for its metal-chelating properties and its ability to inhibit metalloenzymes. nih.govnih.gov However, a detailed understanding of the mechanism of action of 3-Chloro-4-hydroxypyridin-2(1H)-one in complex biological systems is still lacking. Future research should aim to elucidate its specific molecular targets and the downstream effects of its interactions.

Key research questions to address include:

Metalloenzyme Inhibition: Identifying the specific metalloenzymes that are inhibited by 3-Chloro-4-hydroxypyridin-2(1H)-one and its derivatives and characterizing the nature of this inhibition (e.g., competitive, non-competitive). Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the molecule affect its inhibitory activity. nih.govnih.gov

Cellular Pathways: Investigating the impact of this compound on cellular signaling pathways, particularly those involved in disease processes where metalloenzymes play a key role.

In Vivo Studies: Conducting in vivo studies in relevant animal models to understand the pharmacokinetic and pharmacodynamic properties of 3-Chloro-4-hydroxypyridin-2(1H)-one and to validate its mechanism of action in a whole-organism context.

Development of Next-Generation Therapeutic Agents

The hydroxypyridinone scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in known drugs and has a high potential for interacting with biological targets. nih.govmdpi.com This provides a strong rationale for the development of next-generation therapeutic agents based on the 3-Chloro-4-hydroxypyridin-2(1H)-one core.

Future development efforts should focus on:

Targeted Drug Design: Designing and synthesizing novel derivatives of 3-Chloro-4-hydroxypyridin-2(1H)-one that are optimized for specific therapeutic targets, such as enzymes implicated in cancer, infectious diseases, or neurodegenerative disorders. nih.govnih.gov

Prodrug Strategies: Developing prodrugs of 3-Chloro-4-hydroxypyridin-2(1H)-one to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Combination Therapies: Investigating the potential of using 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives in combination with existing drugs to achieve synergistic therapeutic effects.

The development of novel N-hydroxypyridone derivatives as potential anti-ischemic stroke agents demonstrates the therapeutic potential of this class of compounds. nih.govnih.gov A key challenge will be to optimize the balance between therapeutic efficacy and potential off-target effects, as metal-chelating agents can interfere with essential metal ions in the body. nih.gov

The following table presents examples of hydroxypyridinone derivatives and their therapeutic potential.

| Compound Class | Therapeutic Target/Application | Key Findings | Reference |

| 3-Hydroxypyridin-4-ones | Metalloenzyme Inhibition (Tyrosine Hydroxylase) | Lipophilicity is a key determinant of inhibitory activity. | nih.gov |

| 2-Substituted 3-Hydroxypyridin-4-ones | Metalloenzyme Inhibition (5-Lipoxygenase) | Molecular dimensions and lipophilicity impact inhibitory activity. | nih.gov |

| N-Hydroxypyridone Derivatives | Anti-Ischemic Stroke | A lead compound, ciclopirox, showed neuroprotective effects. | nih.gov |

| Hydroxypyridinone Derivatives | Broad-Spectrum Biological Activities | Exhibit antibacterial, antifungal, antiviral, and anticancer activities. | nih.gov |

Expanding Applications in Emerging Fields such as Catalysis

Beyond its therapeutic potential, the 3-Chloro-4-hydroxypyridin-2(1H)-one scaffold has the potential to be utilized in the emerging field of catalysis, particularly in asymmetric synthesis. The pyridinone core can act as a ligand for transition metals, and the introduction of chiral centers can lead to the development of novel asymmetric catalysts. rsc.orgresearchgate.net

Future research in this area could involve:

Ligand Design and Synthesis: Designing and synthesizing chiral derivatives of 3-Chloro-4-hydroxypyridin-2(1H)-one to be used as ligands in asymmetric catalysis.

Catalytic Activity Screening: Evaluating the performance of these new ligands in a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations.

Mechanistic Studies: Investigating the mechanism of catalysis to understand how the structure of the ligand influences the enantioselectivity of the reaction.

A significant challenge in this area is the rational design of ligands that can achieve high levels of enantioselectivity for a given reaction. The development of performance-enhancing asymmetric catalysis driven by achiral counterion design is a promising strategy that could be applied to pyridinone-based catalysts. nih.govnih.gov The use of pyridine-oxazoline ligands in asymmetric catalysis has shown great promise and provides a model for the development of new pyridinone-based catalytic systems. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-hydroxypyridin-2(1H)-one, and how can reaction yields be improved?

- Methodological Answer : One-pot synthesis under acidic or basic conditions is commonly employed for pyridinone derivatives. For example, carbene-catalyzed [3+3] annulation reactions using aldehydes and enones can yield functionalized dihydropyridin-2-ones, as demonstrated by Wang et al. (2024). Optimization involves adjusting catalysts (e.g., N-heterocyclic carbenes), temperature (80–100°C), and solvent polarity . Additionally, purification via column chromatography and validation through / NMR and HRMS ensures product integrity .

Q. How can researchers characterize the structural and electronic properties of 3-Chloro-4-hydroxypyridin-2(1H)-one?

- Methodological Answer : Use NMR spectroscopy to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and chloro groups). X-ray crystallography with SHELXL refinement resolves tautomeric forms and crystallographic packing . Computational methods (DFT) predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What are the key stability considerations for 3-Chloro-4-hydroxypyridin-2(1H)-one under experimental conditions?

- Methodological Answer : Stability is pH-dependent; avoid prolonged exposure to strong acids/bases. Storage in anhydrous conditions at −20°C minimizes hydrolysis. Monitor degradation via TLC or HPLC, referencing safety protocols for similar chlorinated pyridinones .

Q. How can the biological activity of 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives be systematically evaluated?

- Methodological Answer : Screen derivatives for antimicrobial or cytotoxic activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Compare results with structurally related compounds like quinolin-2(1H)-one derivatives, which show activity via DNA gyrase inhibition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of 3-Chloro-4-hydroxypyridin-2(1H)-one?

- Methodological Answer : Regioselectivity is influenced by electronic (chloro group as electron-withdrawing) and steric factors. Isotopic labeling (e.g., ) and kinetic studies under varying temperatures identify rate-determining steps. Computational modeling (e.g., Gaussian) maps transition states to validate proposed mechanisms .

Q. How can computational modeling predict the pharmacological potential of 3-Chloro-4-hydroxypyridin-2(1H)-one derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., SIRT1 or kinases) to predict binding affinities. Combine QSAR models with in vitro assays to prioritize derivatives with optimal logP and polar surface area for bioavailability .

Q. What challenges arise in crystallographic analysis of 3-Chloro-4-hydroxypyridin-2(1H)-one, and how are they resolved?

- Methodological Answer : Twinning or poor diffraction due to flexible hydroxyl groups complicates refinement. Use high-resolution synchrotron data and SHELXD for phase problem resolution. Apply restraints on bond lengths/angles during SHELXL refinement to improve model accuracy .

Q. How should researchers address contradictory data in biological activity studies of 3-Chloro-4-hydroxypin-2(1H)-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.